N-Methoxy-N-methylcyclopentanecarboxamide
Overview
Description
N-Methoxy-N-methylcyclopentanecarboxamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopentanecarboxamide, where the nitrogen atom is substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methoxy-N-methylcyclopentanecarboxamide typically begins with cyclopentanecarboxylic acid.
Esterification: The carboxylic acid is first converted to its corresponding ester using methanol and an acid catalyst.
Amidation: The ester is then reacted with methylamine to form the N-methylamide.
Methoxylation: Finally, the N-methylamide is treated with methanol and a suitable base to introduce the methoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxy-N-methylcyclopentanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N-methylcyclopentanecarboxamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: N-methylcyclopentanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Methoxy-N-methylcyclopentanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom influence its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
N-Methylcyclopentanecarboxamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-Methoxycyclopentanecarboxamide: Lacks the methyl group, affecting its binding interactions and biological activity.
Cyclopentanecarboxamide: The parent compound without any substitutions on the nitrogen atom.
Uniqueness: N-Methoxy-N-methylcyclopentanecarboxamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom. This dual substitution enhances its chemical versatility and allows for fine-tuning of its reactivity and interactions with biological targets. The combination of these functional groups makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methoxy-N-methylcyclopentanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(11-2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWIBMYQMRXLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167303-65-3 | |
Record name | N-methoxy-N-methylcyclopentanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.